3-((Benzylamino)methyl)-N,N-dimethylaniline
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Overview
Description
3-((Benzylamino)methyl)-N,N-dimethylaniline is an organic compound that belongs to the class of phenylmethylamines This compound is characterized by the presence of a benzylamino group attached to a dimethylaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Benzylamino)methyl)-N,N-dimethylaniline typically involves the reaction of benzylamine with N,N-dimethylaniline in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction. The process may also involve purification steps such as recrystallization to obtain the desired product in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common to optimize the production process and minimize waste.
Chemical Reactions Analysis
Types of Reactions
3-((Benzylamino)methyl)-N,N-dimethylaniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, substituted anilines, and various aromatic derivatives depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-((Benzylamino)methyl)-N,N-dimethylaniline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-((Benzylamino)methyl)-N,N-dimethylaniline involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but it is believed to involve interactions with cellular signaling pathways and metabolic enzymes.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylaniline: A simpler analog without the benzylamino group.
Benzylamine: Lacks the dimethylaniline moiety.
N-Benzyl-N-methylaniline: Contains a similar structure but with different substitution patterns.
Uniqueness
3-((Benzylamino)methyl)-N,N-dimethylaniline is unique due to the presence of both benzylamino and dimethylaniline groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
3-[(benzylamino)methyl]-N,N-dimethylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2/c1-18(2)16-10-6-9-15(11-16)13-17-12-14-7-4-3-5-8-14/h3-11,17H,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSEQDAUGJJHPHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)CNCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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